molecular formula C9H9NO4 B195666 Ethyl 4-nitrobenzoate CAS No. 99-77-4

Ethyl 4-nitrobenzoate

Cat. No. B195666
CAS RN: 99-77-4
M. Wt: 195.17 g/mol
InChI Key: PHWSCBWNPZDYRI-UHFFFAOYSA-N
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Patent
US05087725

Procedure details

700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid and 10 g of hexafluoropropanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 386 g of ethyl 4-nitrobenzoate and, after drying, 382 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 94.4% of theory, in a purity of 99.2% by HPLC of solidification point 56° C.
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
hexafluoropropanesulfonic acid hydrate
Quantity
10 g
Type
catalyst
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four
Yield
94.4%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].[N+:4]([C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)([O-:6])=[O:5]>O.FC(F)C(F)(F)C(F)(F)S(O)(=O)=O.C1(C)C=CC=CC=1>[N+:4]([C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:1][CH3:2])=[O:12])=[CH:14][CH:15]=1)([O-:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
235 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Three
Name
hexafluoropropanesulfonic acid hydrate
Quantity
10 g
Type
catalyst
Smiles
O.FC(C(C(S(=O)(=O)O)(F)F)(F)F)F
Step Four
Name
Quantity
700 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 386 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.